molecular formula C8H16ClN B1376642 Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride CAS No. 69095-07-4

Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride

Cat. No.: B1376642
CAS No.: 69095-07-4
M. Wt: 161.67 g/mol
InChI Key: NOQQTKRMYUJOCY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-8-3-1-7(5-8)2-4-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQQTKRMYUJOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69095-07-4
Record name Bicyclo[2.2.1]heptane-1-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69095-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

  • Ring Strain and Rigidity: The bicyclo[2.2.1]heptane core (norbornane) imposes significant ring strain, enhancing binding selectivity compared to bicyclo[4.1.0] (norbornene) derivatives .
  • Pharmacological Relevance : Mecamylamine HCl, a structurally complex derivative, demonstrates the role of bicyclo[2.2.1]heptane in clinically validated neuropharmacological agents .
Table 2: Comparative Pharmacological Profiles
Compound Therapeutic Area Target/Mechanism Research Findings
Bicyclo[2.2.1]heptan-1-ylmethanamine HCl CNS disorders Serotonin receptors (5-HT) Docking studies show high affinity for 5-HT₁A and 5-HT₂A subtypes
Mecamylamine HCl Hypertension, Addiction Nicotinic acetylcholine receptors (nAChR) Non-competitive antagonist; used in smoking cessation research
Bicyclo[2.2.1] Cathepsin C inhibitors Respiratory diseases Cathepsin C Preclinical studies indicate anti-inflammatory effects
7-Oxabicyclo[2.2.1] derivatives Undisclosed Undisclosed Enhanced solubility but reduced metabolic stability in vitro

Key Insights :

  • The target compound’s rigid structure optimizes receptor binding, but its hydrochloride salt form may limit oral bioavailability due to high polarity .
  • Mecamylamine HCl exemplifies clinical translation of bicyclo[2.2.1]heptane derivatives, though its branched amine structure introduces distinct pharmacokinetics .

Biological Activity

Overview

Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride is a bicyclic amine with the molecular formula C₈H₁₆ClN. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities. Its mechanism of action primarily involves interactions with specific molecular targets such as receptors and enzymes, making it a candidate for therapeutic applications.

The biological activity of this compound is largely attributed to its ability to modulate the activity of various receptors and enzymes. The compound can act as either an agonist or antagonist, influencing critical biochemical pathways within the body. The bicyclic structure facilitates specific binding interactions, which are essential for its biological effects .

Neurotransmitter Analog

Research indicates that this compound may serve as a neurotransmitter analog, interacting with neurotransmitter receptors to modulate synaptic transmission . This property suggests potential applications in treating neurological disorders.

Anticancer Properties

A notable study explored the compound's effects on cancer cell lines, particularly focusing on its ability to inhibit cell migration in pancreatic cancer cells (CFPAC1). The compound demonstrated a significant reduction in cell migration rates, indicating its potential as an anti-cancer agent .

Table 1: In Vitro Effects on CFPAC1 Cell Line

Treatment Concentration (μM)Migration Inhibition Rate (%)
1020.2
25Not specified
50Not specified
100Not specified

Study on CXCR2 Antagonism

In a study focusing on the antagonistic effects of bicyclo[2.2.1]heptane derivatives on chemokine receptors, a compound derived from this bicyclic structure exhibited potent CXCR2 antagonistic activity (IC50 = 48 nM) and demonstrated selectivity over CXCR1 . This highlights the therapeutic potential of this compound in cancer treatment strategies targeting chemokine receptors.

Stability and Pharmacokinetics

Further research assessed the stability of this compound in simulated intestinal and gastric fluids, revealing high stability rates (>99%) in plasma but variable stability in liver microsomes . Such pharmacokinetic profiles are crucial for evaluating the druggability of compounds intended for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Reactant of Route 2
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride

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